(4-methyl-1,2-thiazol-3-yl)methanol
Description
(4-Methyl-1,2-thiazol-3-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and a hydroxymethyl group at position 3. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, known for their stability, electronic diversity, and applications in pharmaceuticals and agrochemicals. The hydroxymethyl group enhances solubility in polar solvents, while the methyl group contributes to lipophilicity.
Properties
IUPAC Name |
(4-methyl-1,2-thiazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4-3-8-6-5(4)2-7/h3,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFQJMUVVBJLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSN=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Thiazole Carboxylate Esters
A widely employed strategy involves the reduction of ester-functionalized thiazole precursors. For example, ethyl 4-methyl-1,2-thiazole-3-carboxylate can be reduced to the corresponding alcohol using lithium aluminium hydride (LAH) in anhydrous tetrahydrofuran (THF). This method mirrors the synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol, where LAH reduction of an ethyl ester at 0°C under argon yielded an 85.1% conversion to the alcohol .
Key Procedure :
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Dissolve the ester (1.237 mmol) in anhydrous THF (1 mL) at 0°C.
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Add 2M LAH solution (2.48 mmol) dropwise under inert atmosphere.
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Stir for 1.5 hours, quench with water, and extract with ethyl acetate.
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Purify via filtration and solvent evaporation to isolate the product.
Optimization Insights :
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Lower temperatures (0°C) minimize side reactions such as over-reduction or ring opening.
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Anhydrous conditions are critical to prevent LAH decomposition .
Table 1: Reduction of Thiazole Esters to Alcohols
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 4-methyl-1,2-thiazole-3-carboxylate | LAH | THF | 0 | 85.1 |
| Methyl 4-methylthiazole-2-carboxylate | NaBH4 | MeOH | 25 | 62.3 |
Hantzsch Thiazole Synthesis with Post-Modification
The Hantzsch thiazole synthesis remains a cornerstone for constructing the thiazole core. This method involves cyclocondensation of thioamides with α-haloketones. For (4-methyl-1,2-thiazol-3-yl)methanol, a thioamide derived from 4-methylthiosemicarbazide can react with a hydroxymethyl-containing α-bromoketone.
Key Procedure :
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Prepare thioamide by treating 4-methylthiosemicarbazide with acetic anhydride .
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React with 3-bromo-2-oxopropyl alcohol in ethanol at reflux for 6–8 hours.
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Isolate the thiazole intermediate and purify via recrystallization.
Challenges :
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Regioselectivity must be controlled to ensure the hydroxymethyl group occupies the 3-position.
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Bromoketone instability necessitates careful handling under inert conditions .
Table 2: Hantzsch Synthesis Parameters
| Thioamide Source | Haloketone | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 4-Methylthiosemicarbazide | 3-Bromo-2-oxopropyl alcohol | 8 | 67 |
| Phenylthioamide | 2-Bromoacetophenone | 12 | 59 |
Hydrolysis of Halomethyl Thiazole Derivatives
Hydrolysis of 3-(chloromethyl)-4-methyl-1,2-thiazole provides a direct route to the target alcohol. This method leverages nucleophilic substitution under basic or acidic conditions.
Key Procedure :
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Suspend 3-(chloromethyl)-4-methyl-1,2-thiazole (1.0 mmol) in aqueous NaOH (10%).
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Reflux for 4 hours, neutralize with HCl, and extract with dichloromethane.
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Dry over Na2SO4 and concentrate to yield the alcohol.
Optimization Insights :
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Prolonged heating (>6 hours) risks thiazole ring degradation.
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Yields improve with phase-transfer catalysts like tetrabutylammonium bromide .
Table 3: Hydrolysis of Halomethyl Thiazoles
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 3-(Chloromethyl)-4-methyl-1,2-thiazole | NaOH (10%) | Reflux, 4 h | 78 |
| 3-(Bromomethyl)-4-methyl-1,2-thiazole | H2O/EtOH | 80°C, 3 h | 82 |
Oxidative Methods and Alternative Pathways
Emerging approaches include the oxidation of thiazole aldehydes or the use of Grignard reagents. For instance, 4-methyl-1,2-thiazole-3-carbaldehyde can be reduced selectively to the alcohol using sodium borohydride.
Key Procedure :
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Dissolve the aldehyde (1.0 mmol) in methanol.
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Add NaBH4 (2.0 mmol) portionwise at 0°C.
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Stir for 2 hours, quench with NH4Cl, and extract with ethyl acetate.
Limitations :
Chemical Reactions Analysis
Types of Reactions
(4-methyl-1,2-thiazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(4-methyl-1,2-thiazol-3-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of dyes, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of (4-methyl-1,2-thiazol-3-yl)methanol involves its interaction with various molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in leukemia cells by disrupting mitochondrial membrane potential and activating caspase-3 . The compound also modulates cell signaling pathways and immune responses, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally or functionally related heterocyclic compounds, emphasizing differences in molecular properties, synthesis, and applications.
Table 1: Comparative Analysis of (4-Methyl-1,2-thiazol-3-yl)methanol and Analogues
Key Comparisons
Structural Differences :
- Thiazole vs. Oxazole : The replacement of sulfur (thiazole) with oxygen (oxazole) reduces ring aromaticity and polarizability, affecting reactivity. Thiazoles are more stable and nucleophilic due to sulfur’s electron-donating effects .
- Thiazole vs. Triazole : Triazoles (1,2,4-triazole) contain three nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability compared to thiazoles. This makes triazoles more common in drug design (e.g., antifungal agents) .
Functional Group Impact :
- Hydroxymethyl (-CH2OH) : Enhances water solubility and enables derivatization (e.g., esterification). Present in the target compound and oxazole/triazole analogs .
- Thiol (-SH) : In triazole-3-thiols, this group facilitates S-alkylation for creating sulfides or disulfides, a common strategy in prodrug design .
Synthetic Routes :
- Thiazoles and oxazoles are often synthesized via Hantzsch or cyclocondensation reactions using α-haloketones and thioamides/amides .
- Triazoles are typically prepared via cyclization of thiosemicarbazides or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Biological Activity :
- Thiadiazoles (e.g., 4-methyl-1,2,3-thiadiazole-5-carbohydrazide) show antitumor and antifungal activity due to their electron-deficient cores .
- Triazole-3-thiol derivatives exhibit broad-spectrum antimicrobial effects, attributed to their ability to disrupt microbial enzyme systems .
Research Findings and Implications
- Pharmacological Potential: While direct data on this compound are scarce, its structural analogs suggest promise in antimicrobial and anticancer applications. For example, triazole-thiol derivatives have demonstrated MIC values as low as 12.5 µg/mL against Candida albicans .
- Thermodynamic Stability : Thiazoles generally exhibit higher thermal stability than oxazoles due to sulfur’s larger atomic radius and polarizability, making them preferable in high-temperature reactions .
- Synthetic Challenges : Introducing a hydroxymethyl group at position 3 of thiazoles may require protective group strategies to prevent oxidation or side reactions during synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-methyl-1,2-thiazol-3-yl)methanol, and how can reaction conditions be optimized?
- Methodology :
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Step 1 : Start with a thiazole precursor (e.g., 4-methyl-1,2-thiazole-3-carbaldehyde) and reduce the aldehyde group to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol under reflux (60–70°C for 4–6 hours).
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Step 2 : Purify via recrystallization from ethanol or methanol. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.
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Optimization : Adjust solvent polarity (e.g., ethanol vs. methanol) and reflux duration to enhance yield. Catalyst screening (e.g., LiAlH₄ vs. NaBH₄) may improve selectivity .
- Key Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent (MeOH) | Reflux, 6 hours | 78 |
| Solvent (EtOH) | Reflux, 5 hours | 72 |
| Catalyst (NaBH₄) | Room temperature | 65 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- ¹H NMR : Identify the hydroxymethyl (-CH₂OH) proton resonance at δ 4.42–4.50 ppm (triplet, J = 5.6 Hz) and methyl group protons at δ 2.21–2.24 ppm (singlet).
- IR Spectroscopy : Confirm the -OH stretch (3230–3300 cm⁻¹) and C-S bond (680–700 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 143 (M⁺) with fragmentation patterns consistent with thiazole ring cleavage .
Advanced Research Questions
Q. How can computational methods like QSAR predict the biological activity of this compound?
- Methodology :
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QSAR Modeling : Use descriptors like logP (lipophilicity), polar surface area, and electron-donating/withdrawing effects of substituents. Train models with datasets of structurally similar thiazole/triazole derivatives.
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Molecular Docking : Target enzymes (e.g., fungal CYP51 or bacterial DHFR) to assess binding affinity. Compare docking scores with experimental IC₅₀ values .
- Example Prediction :
| Descriptor | Value | Predicted Activity (IC₅₀, μM) |
|---|---|---|
| logP | 1.2 | 12.5 (Antifungal) |
| Polar Surface Area | 45 Ų | Moderate bioavailability |
Q. What structural modifications enhance the antimicrobial activity of this compound?
- Methodology :
- Derivatization : Replace the hydroxymethyl group with thioether (-SCH₃) or amine (-NH₂) moieties.
- Bioassay : Test against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains. Compare minimum inhibitory concentrations (MICs) with parent compound.
- SAR Insights : Thioether derivatives show 3–5× higher antifungal activity due to improved membrane permeability .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Methodology :
- Meta-Analysis : Compare studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Control Experiments : Validate purity via HPLC (>98%) to rule out impurities affecting bioactivity.
- Mechanistic Studies : Use fluorescence microscopy to confirm target engagement (e.g., disruption of fungal cell walls) .
Methodological Resources
- Synthetic Protocols : Reflux in methanol with NaBH₄ .
- Analytical Standards : ¹H NMR (DMSO-d₆) and IR (KBr pellet) .
- Computational Tools : AutoDock Vina for docking, PaDEL-Descriptor for QSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
